2-(2-Bromo-4-chlorophenoxy)acetamide
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Overview
Description
“2-(2-Bromo-4-chlorophenoxy)acetamide” is a chemical compound with the empirical formula C8H7BrClNO2 . Its molecular weight is 264.50 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromine, chlorine, oxygen, nitrogen, and hydrogen atoms in its structure . The SMILES string representation of the molecule is O=C(N)COC(C=C1)=C(Br)C=C1Cl .Scientific Research Applications
Crystal Structure Analysis
Studies have focused on analyzing the crystal structures and supramolecular assembly of related compounds, emphasizing the importance of hydrogen bonds and weak interactions in forming three-dimensional architectures. For example, research on N-(2-chlorophenyl) acetamide and related derivatives reveals the significant role of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds in crystal packing, highlighting the structural complexity and interaction dynamics within these compounds (Hazra et al., 2014).
Potential Pesticides
Research into derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide has been conducted to explore their utility as potential pesticides. Characterization through X-ray powder diffraction has provided insights into their structure and potential efficacy, offering a foundation for further exploration of such compounds as bioactive agents (Olszewska et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various acetamide derivatives, including those related to 2-(2-Bromo-4-chlorophenoxy)acetamide, have been explored. For instance, the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate indicate their potential antibacterial and anti-enzymatic properties, providing a basis for developing new therapeutic agents (Nafeesa et al., 2017).
Herbicides and Plant Growth Regulators
Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and studied for their use as herbicides and plant growth regulators. These studies demonstrate higher biological activity compared to traditional herbicides and regulators, opening new avenues for agricultural applications (Pernak et al., 2013).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides structures, including those related to this compound, have been conducted to understand their potential in optical and photonic devices. These studies provide insights into the electronic structure and interaction mechanisms, highlighting their applications in developing new materials for technological advancements (Castro et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided for early discovery researchers
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . This suggests that 2-(2-Bromo-4-chlorophenoxy)acetamide may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (26451 g/mol) suggests that it may be absorbed and distributed in the body. The presence of the bromine and chlorine atoms may also influence its metabolic stability and excretion rate.
Result of Action
Based on its potential role in catalyzing the reduction of carbonyl-containing compounds , it may influence cellular redox balance and metabolic processes.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOHTMLLFZIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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